![molecular formula C21H21Br2N3O4S2 B13383123 2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate](/img/structure/B13383123.png)
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by its unique structure, which includes a thiazolidine ring, a carbohydrazonoyl group, and a dibromobenzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be constructed from acyclic precursors through a cyclization reaction.
Introduction of the Carbohydrazonoyl Group: The carbohydrazonoyl group is introduced by reacting the thiazolidine derivative with a suitable hydrazine derivative.
Attachment of the Dibromobenzenesulfonate Moiety: The final step involves the sulfonation of the phenyl ring with dibromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated purification systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
科学的研究の応用
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a noncompetitive inhibitor of enzymes such as metalloproteinase aggrecanase and phospholipase A2, which are involved in various physiological processes.
Receptor Binding: It may also serve as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2,3-Dihydro-1,3-thiazoles: These derivatives also contain a thiazole ring and are known for their antiparasitic and kinase inhibitory activities.
Uniqueness
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
特性
分子式 |
C21H21Br2N3O4S2 |
|---|---|
分子量 |
603.4 g/mol |
IUPAC名 |
[2-[(E)-[(E)-(5-butyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]-4-methylphenyl] 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C21H21Br2N3O4S2/c1-3-4-5-18-20(27)25-21(31-18)26-24-12-14-10-13(2)6-9-17(14)30-32(28,29)19-11-15(22)7-8-16(19)23/h6-12,18H,3-5H2,1-2H3,(H,25,26,27)/b24-12+ |
InChIキー |
XWJCFEYDAIPLBZ-WYMPLXKRSA-N |
異性体SMILES |
CCCCC1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)C)OS(=O)(=O)C3=C(C=CC(=C3)Br)Br)/S1 |
正規SMILES |
CCCCC1C(=O)NC(=NN=CC2=C(C=CC(=C2)C)OS(=O)(=O)C3=C(C=CC(=C3)Br)Br)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)
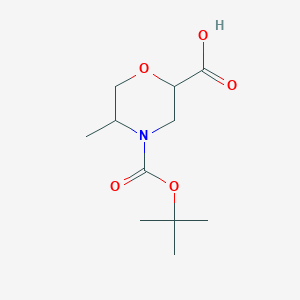
![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)
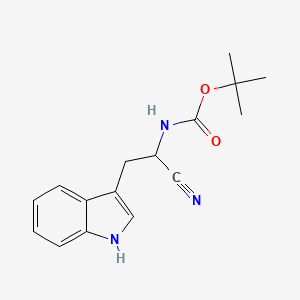
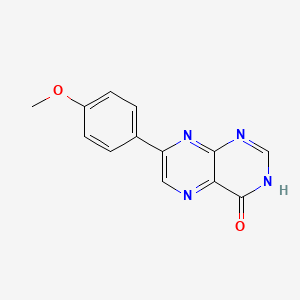
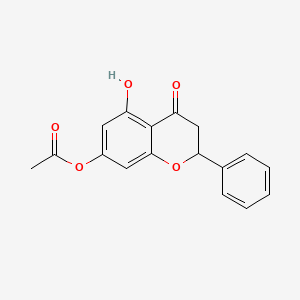

![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)
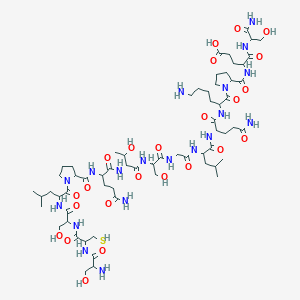
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B13383068.png)
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B13383075.png)

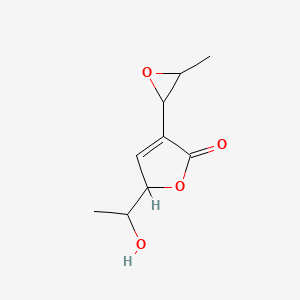
![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)
